2-Amino-3,4-dimethylbenzyl Alcohol
Description
Contextual Significance of Substituted Benzyl (B1604629) Alcohols in Chemical Research
Substituted benzyl alcohols are a cornerstone of modern organic synthesis due to their versatile reactivity. The benzyl alcohol moiety, consisting of a benzene (B151609) ring attached to a CH₂OH group, can undergo a variety of chemical transformations. patsnap.comsuzehg.com They are fundamental intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. ontosight.ai
The presence of substituents on the aromatic ring dramatically influences the reactivity of the alcohol group and the ring itself. Electron-donating or withdrawing groups can affect the outcomes of reactions like oxidations, reductions, and nucleophilic substitutions. patsnap.comresearchgate.net For instance, benzyl alcohols can be oxidized to form the corresponding benzaldehydes or benzoic acids, which are themselves valuable synthetic precursors. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to form benzyl halides or ethers. researchgate.net This reactivity makes substituted benzyl alcohols indispensable building blocks for creating complex molecular architectures. researchgate.net They are also used as solvents in certain applications and as precursors for polymer synthesis. patsnap.comsuzehg.com
Overview of Amino-Substituted Aromatic Alcohol Architectures
The introduction of an amino group onto an aromatic alcohol framework creates a class of compounds known as amino alcohols or alkanolamines. wikipedia.org These structures are bifunctional, containing both a nucleophilic amino group and a hydroxyl group, making them highly valuable in synthesis. wikipedia.org Amino alcohols are prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. wikipedia.orggaylordchemical.com
The relative positions of the amino and alcohol groups are critical to their function. For example, 1,2-amino alcohols are particularly important as they can act as chiral ligands and auxiliaries in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. diva-portal.orgacs.org The synthesis of amino alcohols can be achieved through several routes, including the reduction of nitro-substituted precursors, the ring-opening of epoxides with amines, or the reduction of amino acids. organic-chemistry.orgorgsyn.org The development of catalytic asymmetric methods, such as the Sharpless asymmetric aminohydroxylation, has provided efficient pathways to chiral amino alcohols. wikipedia.orgdiva-portal.org
Research Landscape Surrounding Amino-Dimethylbenzyl Alcohol Derivatives
While dedicated research on 2-Amino-3,4-dimethylbenzyl alcohol is not extensively documented in publicly available literature, the broader class of amino-dimethylbenzyl alcohol derivatives has been explored. These compounds serve as intermediates in the synthesis of more complex target molecules.
A documented example is the synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol. prepchem.com This related derivative was prepared by the reduction of its corresponding acetophenone (B1666503) precursor using sodium borohydride (B1222165) in an alcohol solvent. prepchem.com The process involved stirring the ketone with the reducing agent at room temperature, followed by workup and crystallization to yield the final benzyl alcohol product. prepchem.com This type of synthetic transformation highlights the role of amino-dimethylbenzyl alcohol structures as intermediates, where the benzyl alcohol is formed from a corresponding carbonyl group in the final steps of a synthetic sequence. Research in this area is typically focused on the utility of these building blocks for constructing larger, often biologically active, molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-amino-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
YBMWGIBFSWRRBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3,4 Dimethylbenzyl Alcohol and Its Analogs
Reduction Chemistry for the Formation of Benzylic Alcohol Moieties
The creation of the benzylic alcohol functional group is a cornerstone in the synthesis of 2-Amino-3,4-dimethylbenzyl Alcohol. This is frequently accomplished through the reduction of corresponding carbonyl compounds, such as aldehydes and carboxylic acid derivatives.
Catalytic and Stoichiometric Reduction of Corresponding Aromatic Aldehydes and Carboxylic Acid Derivatives
A common and direct route to this compound involves the reduction of 2-amino-3,4-dimethylbenzaldehyde (B13945860) or its nitro precursor. The aldehyde group can be readily reduced to a primary alcohol using various reducing agents. Similarly, the carboxylic acid or its ester derivative can be reduced to the corresponding alcohol.
The synthesis often starts with precursors like 3,4-dimethylbenzaldehyde (B1206508) or 3,4-dimethylbenzoic acid. chem960.comnih.gov For instance, 3,4-dimethylbenzaldehyde can be nitrated to introduce a nitro group, which is subsequently reduced to an amino group. The aldehyde functionality is then reduced to the alcohol.
Reduction of Aldehydes: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of aldehydes to primary alcohols. For example, 4'-amino-3',5'-dimethyl-2-(methylsulfonyl)-acetophenone was reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride in ethanol. prepchem.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is another effective method. google.comscispace.com
Reduction of Carboxylic Acid Derivatives: The reduction of carboxylic acids and their esters to alcohols typically requires stronger reducing agents like LiAlH₄. orgsyn.org Alternatively, a two-step process involving conversion of the carboxylic acid to an ester followed by reduction can be employed.
A variety of reduction conditions have been explored for nitro compounds, which are common precursors. These include metal-acid systems like tin in hydrochloric acid (Sn/HCl), catalytic transfer hydrogenation with reagents such as ammonium (B1175870) chloride/zinc (NH₄Cl/Zn), and the use of sodium borohydride in the presence of a palladium catalyst. scispace.com A patented method describes the reduction of nitrobenzoic acid compounds to aminobenzoic acids using hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney-Ni or iron powder. google.com
Table 1: Reduction Methods for Aldehyde and Carboxylic Acid Precursors
| Precursor | Reducing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| 2-Amino-3,4-dimethylbenzaldehyde | Sodium Borohydride (NaBH₄) | This compound | |
| 4-Nitro-3,5-dimethylbenzaldehyde | Tin (Sn) in Hydrochloric Acid (HCl) | 4-Amino-3,5-dimethylbenzyl Alcohol | |
| 4'-Amino-3',5'-dimethyl-2-(methylsulfonyl)-acetophenone | Sodium Borohydride (NaBH₄) | 4-Amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol | prepchem.com |
| 2-Nitrobenzoic Acid | Hydrazine Hydrate / Raney-Ni | 2-Aminobenzoic Acid | google.com |
| Anthranilic Acid | Lithium Aluminum Hydride (LiAlH₄) | o-Aminobenzyl Alcohol | orgsyn.org |
| 2-Nitrobenzaldehyde | Zinc and Hydrochloric Acid | o-Aminobenzyl Alcohol | orgsyn.org |
Application of Organometallic Reagents in Alcohol Synthesis
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used to form carbon-carbon bonds and synthesize alcohols. libretexts.orglibretexts.org They react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. libretexts.org While less common for the direct synthesis of primary alcohols like this compound from non-carbonyl precursors, they are instrumental in creating more complex analogs.
For instance, the reaction of a Grignard reagent with an appropriate aldehyde can yield a substituted benzyl alcohol. organic-chemistry.org Recent advancements have shown that transition metals like nickel, iron, or cobalt can catalyze the direct cross-coupling of benzyl alcohols with Grignard reagents, activating the C–O bond. acs.org This allows for the diversification of benzyl alcohol structures.
Biocatalytic Pathways for the Introduction of Benzylic Alcohol Functionality
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of benzyl alcohols. Enzymes and whole microbial cells can perform specific transformations under mild conditions. nih.gov
Enzymatic Hydroxylation of Alkyl-Substituted Aromatic Precursors
Enzymes, particularly monooxygenases, are capable of hydroxylating the methyl group of alkyl-substituted aromatic compounds like xylenes (B1142099) to form benzyl alcohols. nih.gov For example, toluene (B28343) 4-monooxygenase has been studied for its ability to hydroxylate toluene and its derivatives. nih.gov While direct enzymatic hydroxylation of 3,4-dimethylaniline (B50824) to this compound is not explicitly detailed in the provided context, the principle of benzylic hydroxylation of xylene derivatives suggests its feasibility. nih.govmdpi.com Cytochrome P450 monooxygenases are a key class of enzymes involved in such reactions. nih.gov
Microbial Transformations in the Synthesis of Amino-Benzyl Alcohols
Whole microbial cells are often used to perform multi-step transformations or to overcome the need for isolated enzymes and cofactors. mdpi.com Microorganisms can be employed for the reductive amination of aldehydes or the reduction of ketones to chiral alcohols. mdpi.com For instance, various bacteria and yeasts have been screened for their ability to reduce ketones to enantiomerically pure alcohols. mdpi.com
A patented process describes the use of organisms from orders such as Moniliales and Mucorales to oxidize a 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halotoluene at the 1-methyl group to the corresponding benzyl alcohol. google.com Furthermore, studies on the microbial metabolism of amino alcohols have shown that bacteria can utilize these compounds in their metabolic pathways, indicating the presence of enzymatic machinery capable of transforming them. nih.gov
Asymmetric Synthetic Approaches to Chiral Amino-Dimethylbenzyl Alcohol Derivatives
The synthesis of chiral amino-benzyl alcohol derivatives is of significant interest, particularly for pharmaceutical applications. sciengine.comnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
Several strategies have been developed for the asymmetric synthesis of β-amino alcohols. sciengine.comnih.gov One approach involves the catalytic asymmetric reduction of α-amino ketones. Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used to synthesize a variety of chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
Another method is the enantioselective C-H amination of alcohols. A multi-catalytic system using an iridium photocatalyst and a chiral copper catalyst has been developed for the radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov Nitrene insertion into C-H bonds, catalyzed by chiral ruthenium complexes, also provides a route to chiral oxazolidinones, which are precursors to chiral β-amino alcohols. sciengine.com
Catalytic asymmetric Tsuji-Trost benzylation reactions have also been explored for preparing chiral benzylic compounds. nih.gov This method involves the reaction of N-unprotected amino acid esters with benzyl alcohol derivatives using a ternary catalyst system. nih.gov Additionally, engineered threonine aldolases have been shown to catalyze the α-functionalization of benzylamines with various aldehydes to produce single-enantiomer 1,2-amino alcohols with high diastereoselectivity and enantioselectivity. acs.org
Table 2: Asymmetric Synthesis Approaches to Chiral Amino Alcohols
| Method | Catalyst/Reagent | Precursor | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | α-Amino Ketone | Chiral 1,2-Amino Alcohol | acs.org |
| Radical C-H Amination | Iridium Photocatalyst / Chiral Copper Catalyst | Alcohol | Chiral β-Amino Alcohol | nih.gov |
| Nitrene Insertion | Chiral Ruthenium Catalyst | N-Benzoyloxycarbamate | Chiral Oxazolidin-2-one (precursor to β-amino alcohol) | sciengine.com |
| Asymmetric Tsuji-Trost Benzylation | Chiral Aldehyde / Palladium / Lewis Acid | N-unprotected Amino Acid Ester and Benzyl Alcohol Derivative | Chiral α-Benzyl Amino Acid | nih.gov |
| Enzymatic Aldol Addition | Engineered Threonine Aldolase | Benzylamine and Aldehyde | Chiral 1,2-Amino Alcohol | acs.org |
Enantioselective Hydrogenation Strategies for Chiral Amino Alcohol Synthesis
The catalytic asymmetric hydrogenation of α-amino ketones or α-hydroxy imines stands as a powerful method for accessing chiral β-amino alcohols. westlake.edu.cn This approach is particularly valued for its high efficiency and atom economy. While direct examples for the synthesis of chiral this compound are not prevalent in readily available literature, the principles can be applied to appropriately designed precursors.
A common strategy involves the use of transition metal catalysts, often based on ruthenium (Ru) or iridium (Ir), in combination with chiral ligands. For instance, Ru-based catalysts bearing chiral diphosphine ligands, such as BINAP, have demonstrated high efficacy in the enantioselective hydrogenation of aromatic ketones. nih.gov A family of tunable precatalysts, Ru(4,4'-BINAP)(chiral diamine)Cl₂, has been developed for this purpose. The steric properties of the substituents on the BINAP ligand can be modified to create a specific chiral pocket around the metal center, which in turn dictates the enantioselectivity of the hydrogenation process. nih.gov
Similarly, iridium-catalyzed asymmetric hydrogenation has emerged as a potent tool for the synthesis of chiral amines. For example, the hydrogenation of 3,3-diarylallyl phthalimides using an Ir-UbaPHOX catalyst affords chiral 3,3-diarylpropyl amines with excellent enantioselectivity (98-99% ee). nih.gov The success of this reaction is highly dependent on the purity of the alkene substrate, as impurities can lead to isomerization and a subsequent loss of enantioselectivity. nih.gov
The general approach for synthesizing a chiral amino alcohol via enantioselective hydrogenation would involve the synthesis of a suitable prochiral ketone or imine precursor. For the target compound, this could be 2-amino-3,4-dimethylphenyl (hydroxy)methanimine or 1-(2-amino-3,4-dimethylphenyl)ethan-1-one, followed by asymmetric hydrogenation to establish the chiral carbinol center.
Table 1: Examples of Catalysts Used in Enantioselective Hydrogenation for Chiral Amine/Alcohol Synthesis
| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ru(4,4'-BINAP)(chiral diamine)Cl₂ | Aromatic Ketones | Chiral Alcohols | High | nih.gov |
| Ir-UbaPHOX | 3,3-Diarylallyl Phthalimides | Chiral 3,3-Diarylpropyl Amines | 98-99% | nih.gov |
Stereoselective Additions to Imine Intermediates in Amino Alcohol Construction
The stereoselective addition of nucleophiles to imine intermediates is a cornerstone of amino alcohol synthesis. This strategy allows for the construction of vicinal amino alcohols with controlled stereochemistry. A widely employed approach utilizes chiral N-tert-butanesulfinyl imines as electrophiles. nih.govbeilstein-journals.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one of the diastereotopic faces of the imine.
For example, the reaction of chiral N-tert-butanesulfinyl aldimines with zinc homoenolates, generated from cyclopropanols, proceeds in a highly regio- and stereoselective manner to produce vicinal anti-amino alcohols. nih.gov This method has been used to synthesize a variety of amino alcohol derivatives that can serve as precursors for carbo- and heterocyclic compounds. nih.gov The diastereoselectivity of the addition is often high, and the chiral auxiliary can be readily cleaved under mild acidic conditions to reveal the free amino alcohol.
Another powerful technique is the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, catalyzed by rhodium(II). This three-component reaction yields syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org By employing chiral α-methylbenzyl imines, an asymmetric version of this methodology has been developed, providing access to enantiomerically pure products. diva-portal.org
These methods could be adapted for the synthesis of this compound derivatives. The key would be the initial preparation of a suitable imine derived from a 2-amino-3,4-dimethylbenzaldehyde precursor, followed by a diastereoselective nucleophilic addition or cycloaddition to install the desired stereocenters.
Table 2: Stereoselective Addition Methods for Amino Alcohol Synthesis
| Method | Key Reagents | Product Type | Stereoselectivity | Reference |
| Addition to N-tert-Butanesulfinyl Imines | Zinc Homoenolates | vicinal anti-Amino Alcohols | High Diastereoselectivity | nih.gov |
| Rh(II)-catalyzed 1,3-Dipolar Cycloaddition | Carbonyl Ylides, Aldimines | syn-α-Hydroxy-β-amino Esters | High Diastereoselectivity | diva-portal.org |
Multi-Step Synthetic Sequences for Complex this compound Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step sequences. These sequences may involve the introduction of the amino and alcohol functionalities at different stages and the use of protecting groups to ensure chemoselectivity.
A general strategy could commence with a suitably substituted benzene (B151609) ring, such as 3,4-dimethylaniline or 3,4-dimethylbenzaldehyde. For instance, a plausible route could start with the nitration of 3,4-dimethylbenzaldehyde to introduce a nitro group at the 2-position. The resulting 2-nitro-3,4-dimethylbenzaldehyde could then be reduced to the corresponding amino alcohol. The reduction of the aldehyde to the alcohol can be achieved using reducing agents like sodium borohydride, while the reduction of the nitro group to an amine can be accomplished through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride.
The synthesis of analogous compounds provides insight into potential synthetic pathways. For example, 4-amino-3-nitrobenzyl alcohol has been synthesized from 4-chloro-3-nitrobenzyl alcohol via amination with liquid ammonia (B1221849) at high temperature and pressure. prepchem.com Another example is the synthesis of 2-amino-3,5-dibromobenzyl alcohol, which was achieved by the reduction of 3,5-dibromo-2-aminobenzaldehyde using potassium borohydride in ethanol. chemicalbook.com
Furthermore, complex benzamide (B126) derivatives, which are structurally related to amino benzyl alcohols, have been synthesized through multi-step processes. A patent describes the synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547) starting from 3,5-dimethoxyaniline. google.com This process involves protection of the aniline (B41778), halogenation, cyanation, deprotection, and finally hydration of the nitrile to the amide. google.com Such multi-step sequences highlight the versatility of synthetic approaches that can be employed to construct complex substituted benzyl derivatives.
Chemical Transformations and Reactivity of 2 Amino 3,4 Dimethylbenzyl Alcohol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group is a key site for various transformations, including oxidation, esterification, and etherification.
Oxidation Pathways to Aldehydic and Carboxylic Acid Derivatives
The primary alcohol moiety of 2-Amino-3,4-dimethylbenzyl alcohol can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are employed for the conversion to 2-amino-3,4-dimethylbenzaldehyde (B13945860). Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.
For the synthesis of 2-amino-3,4-dimethylbenzoic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidic workup, or chromium trioxide (CrO3) in an acidic medium (Jones oxidation) can effectively oxidize the primary alcohol to the carboxylic acid. It is important to note that the amino group may require protection, for example by acylation, to prevent its oxidation under these harsh conditions.
| Reaction Type | Reagent(s) | Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO2) | 2-Amino-3,4-dimethylbenzaldehyde |
| Strong Oxidation | Potassium permanganate (KMnO4) or Jones Reagent (CrO3/H2SO4) | 2-Amino-3,4-dimethylbenzoic acid |
Esterification and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of this compound readily undergoes esterification and etherification reactions.
Esterification: The formation of esters can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. acs.orgsci-hub.se To drive the equilibrium towards the product, water is typically removed azeotropically. acs.org Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) provides a more rapid and often higher-yielding route to the corresponding esters. ncert.nic.in
Etherification: The synthesis of ethers from this compound can be accomplished via several methods. The Williamson ether synthesis, a classical approach, involves the deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another effective method is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, leading to an unsymmetrical ether. More contemporary methods include using catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) to facilitate the reaction between the benzyl (B1604629) alcohol and another alcohol. byjus.com
Reactivity and Derivatization of the Primary Aromatic Amino Group
The primary aromatic amino group is a versatile functional handle that can undergo a variety of transformations, including alkylation, acylation, and the formation of amides and imines.
N-Alkylation and Acylation Reactions of the Amino Moiety
N-Alkylation: The nitrogen atom of the amino group can be alkylated using various methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). A "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by transition metals, provides a greener alternative for N-alkylation using alcohols as the alkylating agents. rsc.org
N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). ncert.nic.in This reaction is often used to protect the amino group during other transformations or to introduce specific functionalities into the molecule.
| Reaction Type | Reagent(s) | Functional Group Formed |
| N-Alkylation | Alkyl halide or Alcohol (with catalyst) | Secondary or Tertiary Amine |
| N-Acylation | Acid chloride or Acid anhydride | Amide |
Formation of Amide and Imine Derivatives
Amide Formation: As mentioned above, the reaction of the primary amino group with carboxylic acid derivatives leads to the formation of amides. This is a fundamental transformation in organic synthesis.
Imine Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. Imines are valuable intermediates in organic synthesis, for instance, in the synthesis of secondary amines via reduction. Tandem processes that involve the in-situ oxidation of an alcohol to an aldehyde followed by condensation with an amine provide an efficient route to imines. vaia.comdoubtnut.com
Aromatic Ring Functionalization Strategies
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a powerful activating and ortho-, para-directing group. The two methyl groups are also activating and ortho-, para-directing. The hydroxymethyl group is generally considered a weakly deactivating, meta-directing group. The strong activating effect of the amino group will dominate the regioselectivity of the substitution.
Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The para position is occupied by a methyl group. The available ortho positions are at C1 (substituted with the hydroxymethyl group) and C6. Given the steric hindrance from the adjacent hydroxymethyl group and the 3-methyl group, substitution at the C6 position is the most likely outcome.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. orgsyn.orgstackexchange.com Due to the strong acidic conditions, the amino group will be protonated to form an anilinium ion, which is a meta-director. doubtnut.comstackexchange.com To achieve para-nitration, the amino group is often first protected by acylation.
Halogenation: The introduction of a halogen (Cl, Br) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst or in a suitable solvent. rsc.org The strong activation by the amino group may allow for halogenation without a catalyst.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved by treatment with fuming sulfuric acid (H2SO4/SO3). chemicalbook.comchemicalbook.com This reaction is reversible and can be used as a protecting group strategy. youtube.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orglibretexts.org Protection of the amino group as an amide can allow for these reactions to proceed.
Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: an amino group, and two methyl groups. The amino group is a powerful activating group and is ortho, para-directing. The two methyl groups are also activating and ortho, para-directing. The positions on the ring available for substitution are C5 and C6.
The directing effects of the substituents are as follows:
Amino group (at C2): Strongly activating, directs ortho (to C1, which is blocked, and C3, which is blocked) and para (to C5).
Methyl group (at C3): Activating, directs ortho (to C2 and C4, which are blocked) and para (to C6).
Methyl group (at C4): Activating, directs ortho (to C3, which is blocked, and C5) and para (to C1, which is blocked).
Considering these directing effects, electrophilic substitution is most likely to occur at the C5 and C6 positions. The C5 position is activated by the para-directing amino group and the ortho-directing C4-methyl group. The C6 position is activated by the para-directing C3-methyl group. The powerful activating and directing effect of the amino group would likely dominate, suggesting a high propensity for substitution at the C5 position. However, the steric hindrance from the adjacent methyl group at C4 might also influence the regioselectivity.
To control the reactivity and regioselectivity, the highly activating amino group is often protected, for example, as an acetamide (B32628) (N-acetyl group). This moderately deactivating protecting group still directs ortho and para, but tempers the reactivity, preventing polysubstitution and oxidation under harsh reaction conditions, such as in nitration or halogenation.
Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are not extensively documented in publicly available literature. However, based on the general principles of EAS, the following outcomes can be predicted for key reactions.
| Reaction Type | Predicted Major Product(s) | Notes |
| Halogenation (e.g., with Br₂) | 5-Bromo-2-amino-3,4-dimethylbenzyl alcohol and/or 6-Bromo-2-amino-3,4-dimethylbenzyl alcohol | The high activation of the ring may lead to polysubstitution if the reaction is not carefully controlled. Protection of the amino group is advisable. |
| Nitration (e.g., with HNO₃/H₂SO₄) | 5-Nitro-2-amino-3,4-dimethylbenzyl alcohol and/or 6-Nitro-2-amino-3,4-dimethylbenzyl alcohol | Strong oxidizing conditions can lead to side reactions. Protection of the amino group as an acetamide is typically necessary to achieve selective mononitration. |
| Sulfonation (e.g., with fuming H₂SO₄) | 2-Amino-3,4-dimethylbenzyl-5-sulfonic acid and/or 2-Amino-3,4-dimethylbenzyl-6-sulfonic acid | The reaction is reversible and may be subject to thermodynamic control. |
| Friedel-Crafts Alkylation/Acylation | Low yield or complex mixtures expected | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring and preventing the desired reaction. Protection of the amino group is essential for successful Friedel-Crafts reactions. |
Directed Metalation and Cross-Coupling Reactions
Modern synthetic methods, such as directed metalation and palladium-catalyzed cross-coupling reactions, offer powerful tools for the selective functionalization of aromatic compounds.
Directed ortho-Metalation (DoM) is a strategy for the deprotonation of a position ortho to a directing metalation group (DMG). In the case of this compound, the amino and hydroxymethyl groups, or their protected forms, can act as DMGs. For instance, the amino group, typically after protection (e.g., as a pivaloyl or carbamate (B1207046) group), can direct lithiation to the C6 position. The choice of the protecting group and the organolithium base is crucial for the success of this reaction. Following metalation, the resulting aryllithium species can be quenched with various electrophiles to introduce a wide range of substituents at the C6 position.
Cross-Coupling Reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.
For this compound, derivatives suitable for cross-coupling reactions would first need to be synthesized. For example, halogenation of the aromatic ring (as discussed in 3.3.1) would provide the necessary aryl halide precursors.
Suzuki-Miyaura Coupling: A halogenated derivative of this compound (e.g., the 5-bromo or 6-bromo derivative) could be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the halogen.
Sonogashira Coupling: An aryl halide derivative could be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl group. wikipedia.org
Heck-Mizoroki Reaction: An aryl halide derivative could be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond.
Buchwald-Hartwig Amination: This reaction would allow for the formation of a new carbon-nitrogen bond by coupling an aryl halide derivative with an amine in the presence of a palladium catalyst.
While specific examples and detailed research findings for directed metalation and cross-coupling reactions of this compound are scarce in the surveyed literature, the general applicability of these powerful synthetic transformations to appropriately functionalized derivatives is well-established for analogous systems. The table below summarizes the potential transformations.
| Reaction Type | Substrate | Reagent | Product |
| Directed ortho-Metalation | N-Protected-2-amino-3,4-dimethylbenzyl alcohol | 1. Organolithium base2. Electrophile (E+) | N-Protected-6-substituted-2-amino-3,4-dimethylbenzyl alcohol |
| Suzuki-Miyaura Coupling | 5-Bromo-2-amino-3,4-dimethylbenzyl alcohol | R-B(OH)₂, Pd catalyst, base | 5-Aryl/vinyl-2-amino-3,4-dimethylbenzyl alcohol |
| Sonogashira Coupling | 6-Iodo-2-amino-3,4-dimethylbenzyl alcohol | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl-2-amino-3,4-dimethylbenzyl alcohol |
| Heck-Mizoroki Reaction | 5-Bromo-2-amino-3,4-dimethylbenzyl alcohol | Alkene, Pd catalyst, base | 5-Alkenyl-2-amino-3,4-dimethylbenzyl alcohol |
Applications of 2 Amino 3,4 Dimethylbenzyl Alcohol in Advanced Synthetic Chemistry
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
2-Amino-3,4-dimethylbenzyl alcohol serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for sequential or one-pot reactions to introduce further complexity. The amino and alcohol groups can be selectively protected or activated to participate in a variety of chemical transformations, including esterification, amidation, and N-alkylation.
One of the notable applications of analogous 2-aminobenzyl alcohols is in the synthesis of quinolines and quinazolines, which are important N-heterocyclic compounds in medicinal chemistry. researchgate.net The general strategy involves the reaction of the 2-aminobenzyl alcohol with carbonyl compounds or their equivalents. researchgate.net For instance, iridium-catalyzed reactions of 2-aminobenzyl alcohol with allylic alcohols or iron-catalyzed reactions with aliphatic ketones lead to the formation of quinoline (B57606) derivatives. researchgate.net These reactions proceed through an initial oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, followed by condensation with the ketone and subsequent cyclization. researchgate.net
The dimethyl substitution pattern on the benzene (B151609) ring of this compound can influence the reactivity and selectivity of these transformations, potentially leading to the synthesis of novel and specifically substituted complex organic molecules. While direct examples for the 3,4-dimethyl substituted compound are not extensively documented in the provided search results, the principles derived from similar 2-aminobenzyl alcohols are highly applicable.
Utility as a Chiral Building Block in Stereoselective Synthesis
Chiral amino alcohols are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and starting materials for the synthesis of enantiomerically pure compounds. nih.govdiva-portal.org this compound, being a vicinal amino alcohol, can exist as a pair of enantiomers. The resolution of this racemic mixture into its individual enantiomers is a critical step to unlock its potential in stereoselective synthesis. nih.gov
Methods for the resolution of racemic amino alcohols often involve the formation of diastereomeric salts with a chiral acid or enzymatic resolution. researchgate.netmdpi.com Once resolved, the enantiomerically pure this compound can be employed in various stereoselective transformations. For example, chiral 1,2-amino alcohols are used to synthesize structurally novel bisoxazoline (BOX) ligands, which are highly effective in a variety of asymmetric catalytic reactions. nih.gov The synthesis of these ligands typically involves the condensation of the chiral amino alcohol with a dicarboxylic acid derivative. nih.gov
The application of chiral building blocks is crucial in drug discovery and development, where the stereochemistry of a molecule often dictates its biological activity. The use of enantiomerically pure this compound can lead to the synthesis of chiral drugs with improved efficacy and reduced side effects.
Precursor in Polymer and Materials Science Research
The bifunctional nature of this compound also makes it a valuable precursor in polymer and materials science. The amino and hydroxyl groups can participate in polymerization reactions to form a variety of polymers, including polyamides, polyesters, and polyurethanes. The dimethyl-substituted aromatic ring can impart specific properties to the resulting polymers, such as thermal stability, solubility, and mechanical strength.
While the direct oligomerization of 3,5-dimethyl benzyl alcohol has been studied, demonstrating the potential for benzyl alcohols to form larger structures, the inclusion of an amino group in this compound opens up possibilities for creating polymers with unique functionalities. researchgate.net For example, the amino group can be a site for further modification or can contribute to the polymer's ability to coordinate with metal ions, leading to materials with interesting catalytic or optical properties.
The synthesis of polymers from functionalized benzyl alcohols can be achieved through various polymerization techniques, including condensation polymerization and ring-opening polymerization of corresponding lactones or lactams. The specific properties of the resulting polymers would be highly dependent on the polymerization conditions and the comonomers used.
Scaffold for the Construction of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov 2-Aminobenzyl alcohols, including this compound, are valuable scaffolds for the synthesis of a diverse array of N-heterocycles. researchgate.net
The reaction of 2-aminobenzyl alcohols with various reagents can lead to the formation of important heterocyclic cores. For instance, the reaction with ketones or alkynes can yield quinolines, while reactions with aldehydes or their derivatives can produce quinazolines. researchgate.net These transformations often proceed through a cyclocondensation mechanism, where the amino and alcohol functionalities of the benzyl alcohol react with the electrophilic centers of the reaction partner to form the heterocyclic ring. researchgate.net
The use of this compound as a scaffold allows for the introduction of two methyl groups at specific positions on the resulting heterocyclic system, which can be used to fine-tune the steric and electronic properties of the final molecule. This level of control is particularly important in medicinal chemistry for optimizing the interaction of a drug candidate with its biological target. The synthesis of various heterocyclic systems, such as thiazoles and pyrroles, has been demonstrated from related starting materials, highlighting the broad utility of such building blocks in constructing diverse chemical libraries. nih.govresearchgate.net
Analytical Methodologies for Structural Elucidation and Purity Assessment in Amino Dimethylbenzyl Alcohol Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the alcohol proton, the amino (-NH₂) protons, and the two methyl (-CH₃) groups. The splitting patterns (e.g., singlets, doublets, triplets) would help to establish the substitution pattern on the aromatic ring.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show a unique signal for each non-equivalent carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-3,4-dimethylbenzyl Alcohol would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-O stretch of the alcohol, and various C-H and C=C stretching and bending vibrations associated with the substituted aromatic ring.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable clues about its structure.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR (cm⁻¹) | Data not available |
| Mass Spec (m/z) | Data not available |
| Note: As of the last update, specific experimental or reliably predicted spectroscopic data for this compound is not publicly available. The table serves as a placeholder for expected data types. |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like aminobenzyl alcohols. A common approach would involve reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation of isomers of similar compounds, such as aminobenzoic acids, has been successfully achieved using this method. sielc.com For this compound, a C18 or a phenyl-hexyl column could be employed. The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, potentially with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. sielc.com Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While benzyl (B1604629) alcohol itself can be analyzed by GC, the amino group in this compound might require derivatization to improve its volatility and thermal stability, and to prevent peak tailing. Silylation is a common derivatization technique for this purpose. researchgate.net A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), would likely be used. researchgate.net The temperature program would be optimized to ensure good separation from any impurities. A Flame Ionization Detector (FID) is a common choice for quantification, while a Mass Spectrometer (MS) detector would provide both quantification and structural information.
Table 2: Typical Chromatographic Conditions for the Analysis of Aminobenzyl Alcohol Analogs
| Parameter | HPLC | GC |
| Column | C18, Phenyl-Hexyl | DB-5, HP-5 |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with acid | Helium or Hydrogen |
| Detector | UV | FID, MS |
| Typical Retention Time | Data not available | Data not available |
| Note: The conditions provided are general and would require optimization for the specific analysis of this compound. Specific retention times are dependent on the exact experimental setup. |
Theoretical and Computational Investigations of 2 Amino 3,4 Dimethylbenzyl Alcohol
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in predicting the geometry, stability, and electronic nature of molecules. For 2-Amino-3,4-dimethylbenzyl Alcohol, these properties are primarily dictated by the interplay of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) substituents on the benzene (B151609) ring.
Molecular Geometry: The core structure consists of a benzene ring substituted with an aminomethyl group, two methyl groups, and a hydroxyl group. Based on studies of aniline (B41778) and its derivatives, the nitrogen atom of the amino group is expected to have a slightly pyramidal geometry, with the N-H bonds lying slightly out of the plane of the benzene ring. The degree of this pyramidalization can be influenced by the electronic effects of the other substituents. The presence of electron-donating methyl groups at the 3- and 4-positions would likely increase the electron density in the ring, which could, in turn, affect the C-N bond length and the geometry around the nitrogen atom.
Electronic Properties: The electronic properties of this compound are a composite of the effects of its functional groups. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The methyl groups are also activating, though to a lesser extent, through an inductive effect. The hydroxyl group has a dual nature, being able to donate a lone pair of electrons via resonance (activating) and withdraw electron density inductively due to the electronegativity of the oxygen atom.
Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate key electronic descriptors. nih.gov For a molecule like this compound, these calculations would likely reveal a significant dipole moment arising from the polar C-N and C-O bonds. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would show regions of high electron density (negative potential) around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack, and regions of lower electron density (positive potential) around the hydrogen atoms of the amino and hydroxyl groups.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Basis of Prediction |
| Dipole Moment | Significant, due to polar -NH2 and -OH groups. | Studies on substituted benzyl (B1604629) alcohols and anilines. |
| Electron Density | High on the aromatic ring, particularly at positions ortho and para to the amino group. | Electron-donating nature of amino and methyl groups. |
| HOMO-LUMO Gap | Relatively small, suggesting potential for reactivity. | General observations for substituted aromatic systems. |
| Ionization Potential | Lower than benzene, due to electron-donating substituents. | Effect of activating groups on aromatic rings. |
Mechanistic Studies of Reaction Pathways and Transition States
The reactivity of this compound is diverse, with potential reaction pathways involving the amino group, the hydroxyl group, and the aromatic ring. Computational studies on related systems can shed light on the mechanisms and transition states of these reactions.
Reactions involving the Amino Group: The amino group can act as a nucleophile. For instance, in N-alkylation reactions with alcohols, mechanistic studies on similar systems catalyzed by iridium complexes have shown the involvement of a hydrogen-transfer process. researchgate.net The reaction proceeds through the coordination of the amine to the metal center, followed by a series of steps involving proton transfers, often facilitated by the catalyst itself acting as a bifunctional entity. researchgate.net The rate-determining step in such reactions can be the coordination of an intermediate imine to the metal center. researchgate.net
Reactions involving the Hydroxyl Group: The benzylic alcohol moiety can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also participate in esterification or etherification reactions. Computational studies on the oxidation of aniline derivatives have shown that the reaction with hydroxyl radicals can proceed via addition to the aromatic ring or by direct hydrogen abstraction, leading to different intermediates. rsc.org
Electrophilic Aromatic Substitution: The high electron density of the benzene ring, enhanced by the amino and methyl groups, makes it susceptible to electrophilic aromatic substitution. Computational modeling can predict the most likely sites of substitution by calculating the energies of the intermediate carbocations (sigma complexes). For this compound, the positions ortho and para to the strongly activating amino group are the most probable sites for electrophilic attack.
Transition State Analysis: For any of these potential reactions, computational chemistry allows for the localization of transition state structures. These are high-energy points along the reaction coordinate that connect reactants to products. By calculating the energy of these transition states, activation energies can be determined, providing insight into the reaction kinetics. For example, in the study of the photodynamics of aniline, computational methods have been used to locate minimum-energy crossing points between different electronic states, which are crucial for understanding photochemical reaction pathways. acs.org
Conformational Analysis and Intermolecular Interactions
The flexibility of the aminomethyl and hydroxyl groups allows for different spatial arrangements, or conformations, of this compound. The relative energies of these conformers, as well as the interactions between molecules, can be investigated using computational methods.
Conformational Preferences: The primary degrees of freedom for conformational changes are the rotation around the C(aryl)-C(H2OH) bond and the C-O bond of the benzyl alcohol moiety, as well as rotation around the C(aryl)-N bond of the amino group. Studies on benzyl alcohol have shown that the most stable conformation often involves the C-O bond being perpendicular to the plane of the aromatic ring. colostate.eduacs.org The orientation of the hydroxyl hydrogen can also vary, leading to different conformers. The presence of the bulky methyl groups and the amino group will sterically and electronically influence the preferred conformations of this compound.
Intramolecular Interactions: The proximity of the amino and hydroxyl groups to each other and to the methyl groups can lead to intramolecular hydrogen bonding or steric repulsion. For instance, a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group, or between an N-H and the oxygen of the hydroxyl group, could stabilize certain conformations. Computational studies on substituted benzyl alcohols have highlighted the importance of such intramolecular interactions in determining conformational preferences. researchgate.net
Table 2: Predicted Intermolecular Interactions for this compound
| Interaction Type | Description | Predicted Strength |
| Hydrogen Bonding | Between -OH and -NH2 groups of neighboring molecules. | Strong |
| Dipole-Dipole Interactions | Arising from the permanent dipole moment of the molecule. | Moderate |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Moderate |
| Dispersion Forces | Present between all molecules due to temporary fluctuations in electron density. | Weak to Moderate |
Q & A
Q. What advanced analytical techniques resolve data contradictions in studies of this compound’s metabolic pathways?
- Methodological Answer: Discrepancies in adduct formation (e.g., MDA vs. acetaldehyde adducts) are resolved using tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). Isotopic labeling (¹³C or ¹⁵N) tracks reaction pathways . Multi-omics integration (metabolomics + proteomics) identifies enzyme-substrate networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
